molecular formula C10H16O2 B8485591 3-Cyclohexyl-dihydro-furan-2-one

3-Cyclohexyl-dihydro-furan-2-one

Cat. No.: B8485591
M. Wt: 168.23 g/mol
InChI Key: BBDUBWZEVHPKHW-UHFFFAOYSA-N
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Description

3-Cyclohexyl-dihydro-furan-2-one is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Cyclohexyl-dihydro-furan-2-one, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves oxidation of precursor sulfides using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane:ethyl acetate, 1:1). Key parameters include:

  • Temperature control : Maintaining 273 K during reagent addition minimizes side reactions.
  • Solvent selection : Dichloromethane ensures solubility and reactivity balance.
  • Catalyst optimization : mCPBA stoichiometry (1.0 mmol per 0.9 mmol substrate) maximizes sulfoxide formation .
  • Example protocol :
StepReagent/ConditionPurposeYield
1mCPBA in CH₂Cl₂Oxidation76%
2Column chromatography (1:1 hexane:EtOAc)Purification95% purity

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Key steps:

  • Crystallization : Slow evaporation of acetone solutions yields diffraction-quality crystals.
  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 173 K.
  • Refinement : Riding models for H-atoms (C–H = 0.95–1.0 Å) and anisotropic displacement parameters for non-H atoms.
  • Validation : R-factor ≤ 0.040 and data-to-parameter ratio > 17 ensure reliability .
    Supplementary techniques :
  • NMR : ¹H/¹³C spectra confirm substituent positions (e.g., cyclohexyl equatorial vs. axial).
  • HRMS : Validates molecular formula (e.g., C₁₆H₁₈O₂S requires m/z 298.1002) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) require:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and MIC protocols (e.g., CLSI guidelines for antimicrobials).
  • Dose-response validation : EC₅₀/IC₅₀ curves across ≥5 concentrations.
  • Computational cross-check : Molecular docking (e.g., AutoDock Vina) to compare binding affinities with purported targets (e.g., EGFR kinase).
  • Meta-analysis : Compare crystallographic data (e.g., substituent orientation in active sites) with activity trends .

Q. What methodologies are employed to study the structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer : SAR studies integrate:

  • Synthetic diversification : Introduce substituents at the furanone C3/C5 or cyclohexyl C4 (e.g., fluoro, methoxy groups) .
  • Crystallographic benchmarking : Compare X-ray structures of active vs. inactive analogs (e.g., sulfoxide vs. sulfide derivatives).
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors in Gaussian or COSMO-RS software.
  • Example SAR finding :
DerivativeSubstituentIC₅₀ (μM)Notes
A3-Fluorophenyl12.3Enhanced kinase inhibition
B4-Methoxy>100Reduced solubility

Q. How does stereochemistry influence the reactivity and biological activity of this compound derivatives?

  • Methodological Answer :

  • Chiral resolution : Use HPLC with Chiralpak columns (e.g., AD-H) to isolate enantiomers.
  • Circular Dichroism (CD) : Correlate Cotton effects (e.g., 220 nm) with absolute configuration.
  • Biological testing : Compare enantiomers in assays (e.g., COX-2 inhibition) to identify stereospecificity.
  • Case study : (R)-enantiomers show 10-fold higher affinity for serotonin receptors than (S)-forms due to hydrophobic pocket compatibility .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Validation against CSD/CCDC : Cross-check bond lengths/angles with Cambridge Structural Database entries.
  • Redetermination : Re-crystallize and collect high-resolution data (e.g., synchrotron sources for <1.0 Å resolution).
  • DFT optimization : Compare experimental geometries with B3LYP/6-311+G(d,p)-calculated structures .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-cyclohexyloxolan-2-one

InChI

InChI=1S/C10H16O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h8-9H,1-7H2

InChI Key

BBDUBWZEVHPKHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCOC2=O

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Stir a mixture of 3-phenyl-dihydro-furan-2-one (9.0 g), rhodium on carbone (5%, 3.62 g) and ethanol (220 mL) on a hydrogenation parr shaker at 60 psi, 60° C. for 18 hours. Remove the reaction from the parr shaker and filter the mixture through celite, concentrate the filtrate to afford 8.6 g (92%) of the title compound.
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